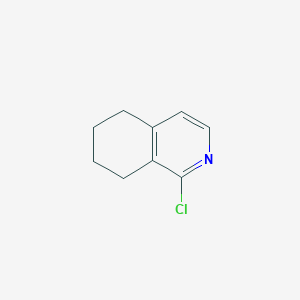
1-Chloro-5,6,7,8-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5,6,7,8-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10ClN and a molecular weight of 167.64 . It is a yellow to brown liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2 . The crystal structure of related compounds has been determined by X-ray diffraction analysis .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.185±0.06 g/cm3 and a predicted pKa of 1.46±0.20 . It has a boiling point of 130-135 °C at a pressure of 5 Torr .
Scientific Research Applications
Chemosensor for Metal Ions
- 5-Chloro-8-methoxyquinoline, a compound related to 1-Chloro-5,6,7,8-tetrahydroisoquinoline, has been characterized as a selective chemosensor for Cd²⁺ ions, potentially useful in measuring Cd²⁺ concentrations in waste streams and food products (Prodi et al., 2001).
Synthesis and Structural Analysis
- Novel tetrahydroisoquinoline alkaloids have been synthesized and structurally characterized, demonstrating the compound's versatility in chemical synthesis and its potential applications in drug development (Kasturi et al., 1992).
Anticancer Activity
- Certain 1,2,3,4-tetrahydroisoquinoline derivatives have shown selective antiglioma activity, indicating their potential use in cancer therapeutics (Mohler et al., 2006).
Antiplasmodial Activity
- Studies on 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline analogues have revealed moderate to high antiplasmodial activity against Plasmodium falciparum, suggesting their potential as antimalarial agents (Hanna et al., 2014).
Green Chemistry Approaches
- A novel eco-friendly approach has been developed for constructing multi-functionalized benzenes using tetrahydroisoquinoline derivatives, highlighting the compound's role in sustainable chemical synthesis (Damera & Pagadala, 2023).
Enantioselective Synthesis
- Enantioselective synthesis of C1-aryl-substituted tetrahydroisoquinolines has been achieved using imine reductase, opening up possibilities for producing biologically important compounds (Zhu et al., 2017).
Multicomponent Reactions
- Research on the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has advanced, enabling the synthesis of diverse derivatives with potential biological activities (Kaur & Kumar, 2020).
Safety and Hazards
1-Chloro-5,6,7,8-tetrahydroisoquinoline is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Target of Action
It is a chlorinated derivative of tetrahydroisoquinoline, a heterocyclic compound commonly found in various natural products and pharmaceuticals .
Mode of Action
It has been studied for its potential use in medicinal chemistry, particularly in the development of new drugs for the treatment of neurological disorders, such as parkinson’s disease and schizophrenia .
Pharmacokinetics
Its boiling point is 130-135 °c (press: 5 torr), and it has a predicted density of 1185±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Its potential use in the treatment of neurological disorders suggests it may have effects on neuronal function .
properties
IUPAC Name |
1-chloro-5,6,7,8-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVXIJFUNYATQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2845472.png)
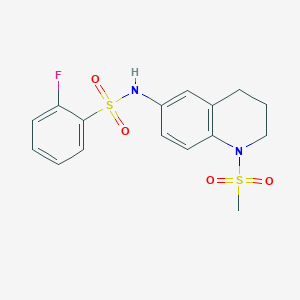
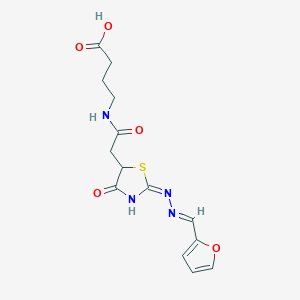
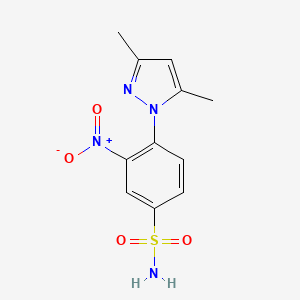


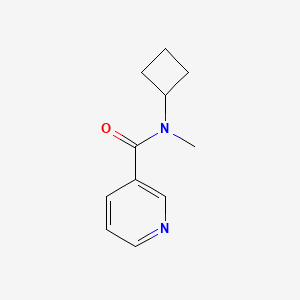
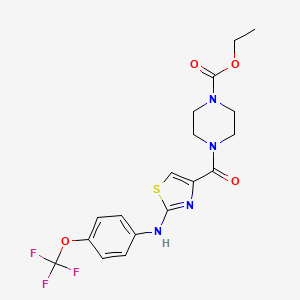
![9-Hydroxy-7-azaspiro[3.5]nonan-6-one](/img/structure/B2845489.png)
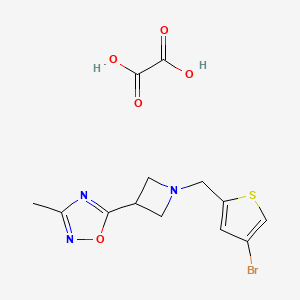
![2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2845492.png)
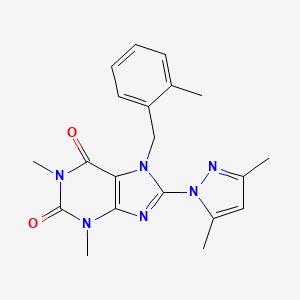
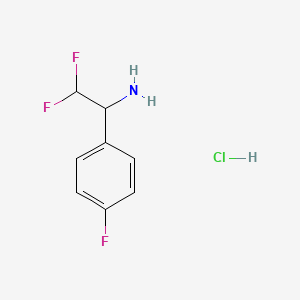
![7-(4-Benzylpiperazin-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2845495.png)